3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the fluorinated phenyl group with a bicyclo[1.1.1]pentane derivative. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms or signaling pathways.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
3-Fluoro-4-methoxyphenylacetic acid: Similar structure but with a different bicyclic framework.
3-Fluoro-4-methoxybenzeneboronic acid: Similar phenyl group but different functional groups.
Uniqueness: 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure, which can impart different chemical and physical properties compared to its linear counterparts. This structural difference can lead to distinct biological activities and applications.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c1-17-8-2-3-9(10(14)4-8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMAIPYYTZARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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